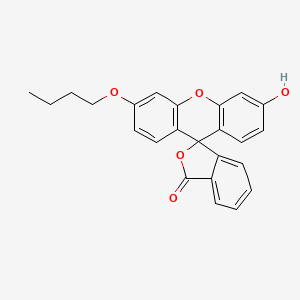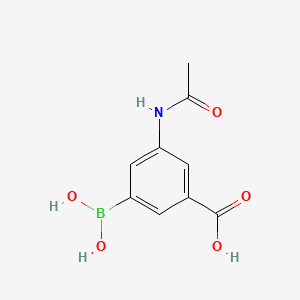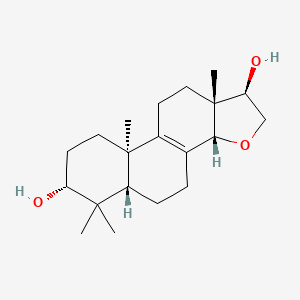
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a synthetic lipid molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound consists of a glycerol backbone esterified with two octanoic acid molecules and a benzyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol typically involves the esterification of glycerol with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzyl group is introduced via a benzylation reaction using benzyl chloride and a base like sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.
化学反应分析
Types of Reactions: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,2-Dioctanol-3-benzylglycerol.
Substitution: Various substituted benzyl derivatives.
科学研究应用
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in membrane dynamics and lipid signaling pathways.
Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用机制
The mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and signaling pathways. The exact molecular targets and pathways are still under investigation, but its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments.
相似化合物的比较
1,2-Dioctanoyl-sn-glycerol: Lacks the benzyl group, making it less hydrophobic.
1,2-Dipalmitoyl-sn-glycerol: Contains longer fatty acid chains, affecting its physical properties.
1,2-Dioctanoyl-3-acetylglycerol: Has an acetyl group instead of a benzyl group, altering its reactivity.
Uniqueness: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is unique due to its combination of medium-chain fatty acids and a benzyl group, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in studies involving membrane dynamics and drug delivery systems.
属性
IUPAC Name |
[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDQMIJNZBEQD-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













